Mabuterol

Übersicht

Beschreibung

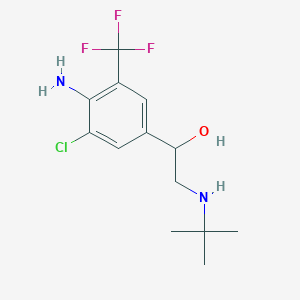

Mabuterol is a selective β2 adrenoreceptor agonist . It is used for the management of lung diseases associated with bronchospasm .

Synthesis Analysis

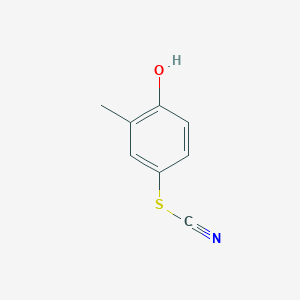

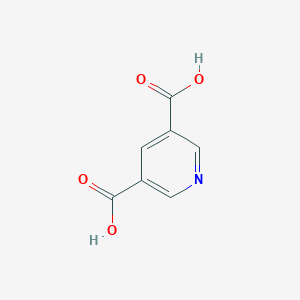

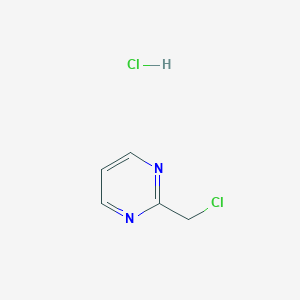

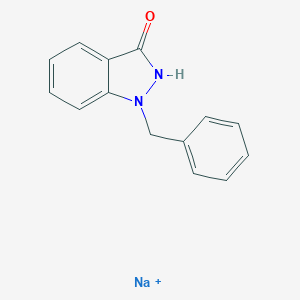

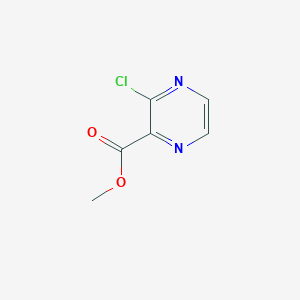

The synthesis of Mabuterol involves several steps . The process begins with the halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride . Further steps involve protection with acetic anhydride, nucleophilic aromatic displacement with copper (I)cyanide, hydrolysis of the nitrile and the protecting group, halogenation with chlorine and thionyl chloride, treatment with diethyl malonate, and finally, reduction of the ketone with sodium borohydride .Molecular Structure Analysis

The molecular formula of Mabuterol is C13H18ClF3N2O . Its molecular weight is 310.75 .Chemical Reactions Analysis

Mabuterol undergoes several chemical reactions during its synthesis process . These include halogenation, protection, nucleophilic aromatic displacement, hydrolysis, and reduction .Physical And Chemical Properties Analysis

Mabuterol has a molecular weight of 310.74 and its molecular formula is C13H18ClF3N2O . It is a solid substance that is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen

β2 Adrenoreceptor Agonist

Mabuterol is a selective β2 adrenoreceptor agonist . This means it can stimulate the β2 adrenergic receptors, which are found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle. These receptors play a key role in the relaxation of smooth muscles, which can help in the treatment of conditions like asthma and other pulmonary disorders .

Veterinary Medicine

Mabuterol is often added illegally to feedstuffs for farm livestock with the purpose of promoting increased muscle development . β-Agonists like Mabuterol have the ability to increase the muscular mass and at the same time to promote a decrease in the deposition of fatty tissue, causing an increase in the lean “meat to fat” ratio of meat-producing animals .

Public Health Concern

The uncontrolled use of Mabuterol may constitute a risk for meat consumers, since β-agonist residues and their metabolites in meat and in other foodstuff of animal origin may cause adverse effects on consumers’ health . For this reason, the use of β-agonists as growth-promoting agents has been banned by Council Directive 96/22/EC .

Food Safety Testing

Mabuterol is one of the seven β-agonist residues that can be identified and quantified in liver and meat samples using Gas Chromatography-Mass Spectrometry (GC-MS) . This method is robust and sensitive, and it fulfills all the EU criteria for food safety testing .

Chemical Synthesis

The synthesis of Mabuterol involves several steps, including halogenation, protection with acetic anhydride, nucleophilic aromatic displacement, hydrolysis, and reduction . This process is important for the production of Mabuterol for research and medical use .

Stable Isotope Labeling

This labeled compound can be used in various research applications, including pharmacokinetic studies and mass spectrometry-based assays .

Wirkmechanismus

Target of Action

Mabuterol primarily targets the β2-adrenoreceptor . This receptor is a type of adrenergic receptor that plays a crucial role in the relaxation of smooth muscle, particularly in the bronchi of the lungs.

Mode of Action

As a selective β2-adrenoreceptor agonist, Mabuterol binds to these receptors and stimulates them . This stimulation leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by Mabuterol is the β2-adrenergic signaling pathway . Upon activation of the β2-adrenoreceptor by Mabuterol, adenyl cyclase is stimulated, leading to an increase in cAMP levels. This increase in cAMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

They are excreted in the urine and feces .

Result of Action

The primary result of Mabuterol’s action is the relaxation of smooth muscle in the airways, leading to bronchodilation . This effect can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .

Action Environment

The efficacy and stability of Mabuterol, like many other drugs, can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048283 | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mabuterol | |

CAS RN |

56341-08-3 | |

| Record name | Mabuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MABUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

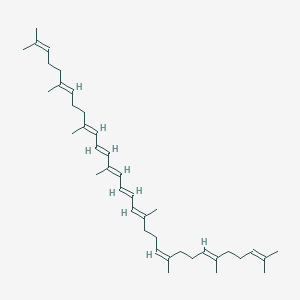

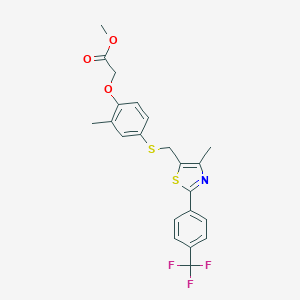

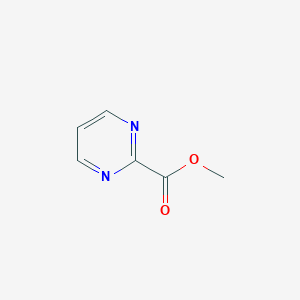

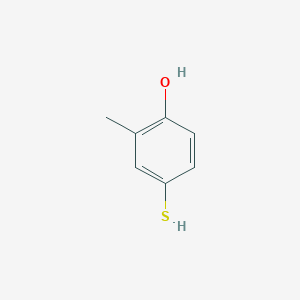

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)